
4-Methoxychinolin-7-borsäure, Pinacolester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxyquinoline-7-boronic acid, pinacol ester is a type of boronic ester . Boronic esters are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Molecular Structure Analysis
The linear formula of 4-Methoxyquinoline-7-boronic acid, pinacol ester is C16H20BNO3 .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical and Chemical Properties Analysis
Boronic esters, including pinacol boronic esters, are usually bench-stable, easy to purify, and often even commercially available . These features are attractive for chemical transformations, where the valuable boron moiety remains in the product .Wissenschaftliche Forschungsanwendungen
Katalytische Protodeboronierung
Pinacolborsäureester, wie z. B. 4-Methoxychinolin-7-borsäure, Pinacolester, sind hoch-wertige Bausteine in der organischen Synthese . Sie werden in der katalytischen Protodeboronierung von 1°, 2° und 3° Alkylborsäureestern verwendet . Dieser Prozess ist entscheidend für die formale Anti-Markovnikov-Alkenhydromethylierung, eine wertvolle, aber bisher unbekannte Transformation .
Asymmetrische Synthese
Organoborverbindungen, darunter this compound, sind von erheblicher Bedeutung in der asymmetrischen Synthese . Sie ermöglichen den Zugang zu einer breiten Palette von verschiedenen Molekülen mit hoher Enantioselektivität . Dies ist besonders nützlich bei der Bildung neuer C–C-, C–O-, C–N-, C–X- oder C–H-Bindungen an stereogenen Zentren .
Suzuki–Miyaura-Kupplung
Die Suzuki–Miyaura-Kupplung ist eine der wichtigsten Anwendungen von Organoborverbindungen . This compound, kann als Substrat in der Suzuki–Miyaura-Kupplung verschiedener Aryliodiden verwendet werden .
Herstellung von Sulfinamid-Derivaten
Phenylborsäure-Pinacolester kann zur Herstellung von Sulfinamid-Derivaten verwendet werden, indem er mit Diethylaminoschwefeltrifluorid (DAST) und Kaliumph-enyltrifluoroborat umgesetzt wird .
Totalsynthese von Naturstoffen
Borsäureester, wie z. B. This compound, werden bei der Totalsynthese von Naturstoffen verwendet . Beispielsweise werden sie bei der Totalsynthese des Naturstoffs Fostriecin verwendet .
Stereospezifische Transformationen
Borsäureester werden bei stereospezifischen Transformationen sowohl von sekundären als auch von tertiären Borsäureestern in andere Funktionalitäten und Gruppen verwendet . Dies ist besonders nützlich bei der Bildung neuer C–C-, C–O-, C–N-, C–X- oder C–H-Bindungen an stereogenen Zentren .
Zukünftige Richtungen
The Suzuki–Miyaura coupling reaction, which uses boronic esters, is a significant area of research in organic chemistry . Future directions could involve developing more efficient and diverse methods for the synthesis and application of boronic esters, including 4-Methoxyquinoline-7-boronic acid, pinacol ester.
Wirkmechanismus
Target of Action
The primary target of 4-Methoxyquinoline-7-boronic acid, pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM cross-coupling reaction, 4-Methoxyquinoline-7-boronic acid, pinacol ester interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The 4-Methoxyquinoline-7-boronic acid, pinacol ester affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds . The downstream effects of this pathway include the production of various organoboron compounds, which have been tailored for application under specific SM coupling conditions .
Pharmacokinetics
The pharmacokinetics of 4-Methoxyquinoline-7-boronic acid, pinacol ester It is known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.
Result of Action
The result of the action of 4-Methoxyquinoline-7-boronic acid, pinacol ester is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the production of a variety of organoboron compounds .
Action Environment
The action of 4-Methoxyquinoline-7-boronic acid, pinacol ester is influenced by environmental factors such as the presence of a transition metal catalyst (typically palladium) and the reaction conditions . The compound is known for its exceptional mildness and functional group tolerance, suggesting that it can maintain its efficacy and stability under a wide range of environmental conditions .
Eigenschaften
IUPAC Name |
4-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)11-6-7-12-13(10-11)18-9-8-14(12)19-5/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUVQENTQWYBAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=CC(=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
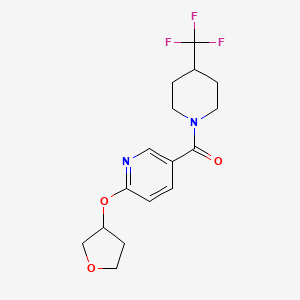
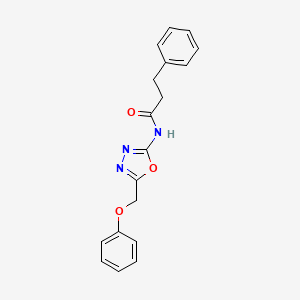
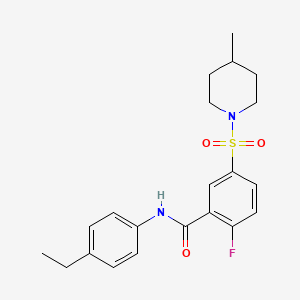

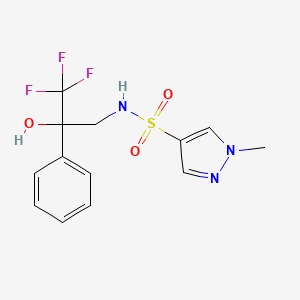
![Ethyl 5-(3-methylbutanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2580421.png)
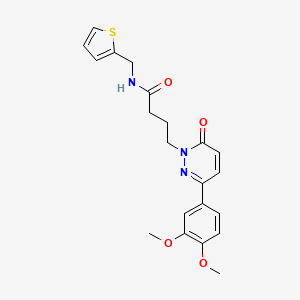
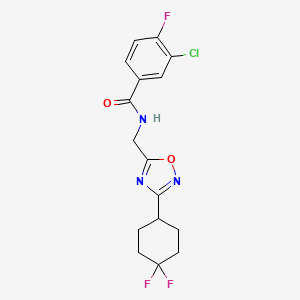
![ethyl N-{2-[4-(morpholine-4-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate](/img/structure/B2580424.png)

![N-[2-[(1-Aminospiro[3.3]heptan-3-yl)amino]-2-oxoethyl]-2-phenylacetamide;hydrochloride](/img/structure/B2580429.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2580430.png)
![(2,2-Difluorospiro[2.2]pentan-1-yl)methanesulfonyl chloride](/img/structure/B2580431.png)

